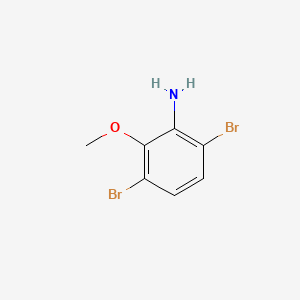

3,6-Dibromo-o-anisidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZROVDZHJROAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dibromo Ortho Anisidine and Its Direct Precursors

Direct Halogenation Pathways of ortho-Anisidine Derivatives

Direct bromination of o-anisidine (B45086) (2-methoxyaniline) is a common approach to introduce bromine atoms onto the aromatic ring. The methoxy (B1213986) (-OCH3) and amino (-NH2) groups are both activating and ortho-, para-directing. This inherent reactivity can lead to a mixture of products, making regioselective synthesis a significant challenge.

Regioselective Bromination Approaches

Achieving regioselectivity in the bromination of activated aromatic rings like o-anisidine is crucial to isolate the desired 3,6-dibromo isomer. The strong activating nature of the amino and methoxy groups can lead to multiple bromination products. wku.edu

One strategy to control regioselectivity is the use of a protecting group for the highly activating amino group. Acetylation of the amine to form N-acetyl-o-anisidine moderates its activating effect and provides steric hindrance, which can influence the position of incoming electrophiles. Subsequent bromination of the N-acetylated intermediate can lead to different isomers compared to the direct bromination of the free amine. utdallas.eduresearchgate.net For instance, the dibromination of N-acetyl-o-anisidine has been shown to yield 4,5-dibromo-2-methoxyacetanilide. researchgate.net

Another approach involves the use of specific brominating agents that can favor certain positions. For example, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has been used for the para-bromination of aromatic amines, yielding the corresponding para-bromo derivative of ortho-anisidine in high yield (85%). researchgate.net While this method is effective for monobromination, achieving specific dibromination patterns requires careful control of stoichiometry and reaction conditions.

The following table summarizes a representative regioselective bromination approach for an o-anisidine derivative:

| Precursor | Brominating Agent | Solvent | Product | Yield | Reference |

| o-Anisidine | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | 4-Bromo-2-methoxyaniline | 85% | researchgate.net |

| N-Acetyl-o-anisidine | Bromine | Acetic Acid | 4,5-Dibromo-2-methoxyacetanilide | - | researchgate.net |

Influence of Activators and Reaction Conditions on Bromination Outcomes

The outcome of bromination reactions is highly dependent on the reaction conditions and the presence of any activators or catalysts. The choice of solvent can significantly influence the selectivity of the reaction. For instance, bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid yields the 6-bromo and then the 6,7-dibromo derivative, whereas using chloroform (B151607) as the solvent mainly produces the 7-bromo derivative. researchgate.net

Temperature is another critical factor. In some cases, lower temperatures can help to control the reactivity and improve selectivity. The nature of the brominating agent itself, whether it is molecular bromine (Br2) or a source of electrophilic bromine like N-bromosuccinimide (NBS), also plays a pivotal role. wku.edursc.org The use of catalysts, such as Lewis acids, can enhance the electrophilicity of the bromine and influence the regiochemical outcome. cdnsciencepub.com For example, para-toluenesulfonic acid (pTsOH) has been used as a catalyst in the mono-ortho-bromination of phenols with NBS, achieving high selectivity. nih.gov

The table below outlines how different conditions can affect bromination:

| Substrate | Brominating Agent | Conditions | Key Outcome/Product | Reference |

| (2H)-1,4-benzoxazin-3(4H)-one | Bromine | Glacial Acetic Acid | 6-Bromo and 6,7-Dibromo derivatives | researchgate.net |

| (2H)-1,4-benzoxazin-3(4H)-one | Bromine | Chloroform | Mainly 7-Bromo derivative | researchgate.net |

| p-Cresol | NBS | Methanol, pTsOH (10 mol %) | Selective mono ortho-bromination | nih.gov |

| Anisole (B1667542) | N-Bromoacetanilide / Carboxylic Acids | - | Formation of 2- and 4-bromoanisole | cdnsciencepub.com |

Multi-Step Synthesis Strategies for Dibrominated Anisidine Frameworks

Multi-step synthesis provides an alternative and often more controlled route to complex molecules like 3,6-Dibromo-o-anisidine. vapourtec.com This approach involves building the molecule through a sequence of reactions, allowing for the introduction of functional groups and bromine atoms in a specific order. youtube.comyoutube.com

Sequential Functionalization and Bromination Routes

A common multi-step strategy involves the protection of reactive functional groups, followed by sequential introduction of the desired substituents. utdallas.edu For example, one could start with a simpler aromatic compound, introduce a nitro group, followed by reduction to an amine, and then perform sequential bromination steps. The order of these steps is critical for achieving the desired substitution pattern.

A documented synthesis of a tetrabromo-o-anisidine derivative starts from phenol (B47542). acs.org The phenol is first dibrominated to 2,4-dibromophenol, which is then nitrated to form 2,4-dibromo-6-nitrophenol. The hydroxyl group is then methylated to give 2,4-dibromo-6-nitroanisole. Reduction of the nitro group yields 2,4-dibromo-o-anisidine, which can then be subjected to further bromination. acs.org While this example leads to a tetrabrominated product, it illustrates the principle of sequential functionalization and bromination.

Transformation of Pre-Existing Substituted Aromatic Systems

Another powerful multi-step approach involves starting with an aromatic system that already contains some of the required substituents and then chemically transforming them or adding the remaining ones. For instance, a synthesis could begin with a pre-existing nitrophenol derivative.

One reported pathway to a tetrabromo-o-anisidine starts with 2,4-dibromo-o-anisidine, which is first acetylated. acs.org The resulting N-acetyl derivative is then treated with fuming nitric acid and sulfuric acid to introduce two nitro groups, forming a dinitrodibromoacetanisidide. Deacetylation with concentrated sulfuric acid then yields 2,4-dibromo-3,5-dinitro-o-anisidine. acs.org This demonstrates how existing substituents can be transformed and new ones added to build up the complexity of the molecule.

The following table provides an example of a multi-step synthesis for a related halogenated o-anisidine:

| Starting Material | Reagents | Intermediate/Product | Reference |

| 4-Chlorophenol | 1. Bromine; 2. Dimethyl sulfate, alkali | 2-Bromo-4-chloroanisole | acs.org |

| 2-Bromo-4-chloroanisole | Fuming Nitric Acid | 2-Bromo-4-chloro-6-nitroanisole | acs.org |

| 2-Bromo-4-chloro-6-nitroanisole | Reduction | 2-Bromo-4-chloro-o-anisidine | acs.org |

| 2-Bromo-4-chloro-o-anisidine | Bromine in Acetic Acid | 2,3,5-Tribromo-4-chloro-o-anisidine | acs.org |

Reactivity and Mechanistic Investigations of 3,6 Dibromo Ortho Anisidine

Nucleophilic Aromatic Substitution Reactions of Bromine Substituents

The bromine atoms on the aromatic ring of 3,6-Dibromo-o-anisidine are susceptible to displacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysts are widely employed to facilitate the reaction of aryl halides with a range of coupling partners. In the context of this compound, these reactions offer pathways to introduce new organic moieties at the 3- and 6-positions.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. researchgate.net For this compound, this would typically involve reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.net The reaction is compatible with a wide range of functional groups and is often used in the synthesis of complex organic molecules. youtube.com

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction provides a method for the vinylation of this compound. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is a reliable method for the synthesis of arylalkynes from this compound. The reaction conditions are generally mild, often carried out at room temperature with an amine base. researchgate.netnie.edu.sg

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.govmdpi.com This reaction is notable for its ability to form C-C bonds between sp2-hybridized carbons of this compound and various sp3, sp2, and sp-hybridized organozinc reagents. nih.gov

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Pd complex, Base | C-C |

| Heck | Alkene (e.g., R-CH=CH2) | Pd catalyst, Base | C-C (alkene) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst | C-C |

Metal-Mediated Carbon-Heteroatom Bond Formation (e.g., Ullmann Condensations)

The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, aryl thioethers, and aryl amines. oregonstate.edu This reaction is a valuable method for forming carbon-heteroatom bonds and is an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. oregonstate.edu Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. oregonstate.edu

In the case of this compound, Ullmann-type reactions can be employed to substitute the bromine atoms with various heteroatom nucleophiles. For example, reaction with phenols in the presence of a copper catalyst would yield diaryl ethers. Similarly, reactions with thiols or amines would lead to the formation of diaryl thioethers and diaryl amines, respectively. The mechanism of these reactions generally involves the formation of a copper(I) alkoxide, thiolate, or amide, which then reacts with the aryl halide. oregonstate.edu

Reactions with Diverse Nitrogen, Oxygen, and Sulfur Nucleophiles

Beyond metal-catalyzed reactions, the bromine atoms of this compound can potentially undergo nucleophilic aromatic substitution with various nitrogen, oxygen, and sulfur nucleophiles, particularly under forcing conditions or if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, the presence of the electron-donating amino and methoxy (B1213986) groups makes direct SNAr challenging. Therefore, transition metal catalysis, as described in the preceding sections, is generally the more effective approach for these transformations.

Electrophilic Aromatic Substitution on the Anisidine Core

The anisidine core of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. These groups are ortho, para-directing. msu.edu In this compound, the positions ortho and para to the amino group are already substituted with bromine and a methoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho or para to the methoxy group that are not already occupied. The directing effects of the substituents would need to be considered to predict the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, sulfonation of o-anisidine (B45086) is a known transformation. rsc.org

Participation in Radical Processes and Reductive Debromination Reactions

There is evidence to suggest that anisidine derivatives can participate in radical processes. For example, o- and m-anisidines have been shown to be effective agents for the reductive debromination of vic-dibromides, a reaction that is proposed to proceed through an electron transfer mechanism. nih.gov This suggests that this compound could potentially be oxidized to an aromatic radical cation. nih.gov Such radical cations are key intermediates in various chemical and biological processes.

Reductive debromination of this compound would involve the removal of one or both bromine atoms and their replacement with hydrogen atoms. This could potentially be achieved using various reducing agents or catalytic systems known to effect dehalogenation of aryl halides. The study on the use of o-anisidine for the debromination of other molecules suggests that this compound itself could act as a reductant in certain contexts, leading to its own modification. nih.gov

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates (e.g., Aromatic Radical Cations, Arynes)

The reactions of this compound and related compounds can proceed through various transient intermediates. As mentioned, the formation of aromatic radical cations is a plausible mechanistic pathway, particularly in oxidative processes or electron transfer reactions. nih.gov The oxidation of o-anisidine by peroxidases has been shown to proceed via a radical mechanism, further supporting the accessibility of such intermediates.

Stereochemical Control and Regioselectivity in Transformations Involving 3,6-Dibromo-ortho-Anisidine Derivatives

Information on the stereochemical control and regioselectivity of reactions involving this compound derivatives is not available in published scientific literature. Consequently, no detailed research findings or data tables can be provided.

Derivatization and Functionalization Strategies of 3,6 Dibromo Ortho Anisidine

N-Functionalization: Alkylation, Acylation, and Sulfonamidation Reactions

The amino group of anilines is a versatile handle for introducing a wide range of functional groups through N-functionalization reactions. These transformations modulate the electronic and steric properties of the molecule, paving the way for the synthesis of diverse derivatives.

Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. Ruthenium-catalyzed N-alkylation has been demonstrated for o-anisidine (B45086) with arylmethyl alcohols, suggesting a potential pathway for similar transformations on its dibrominated analogue. mdpi.com Palladium-catalyzed C–N cross-coupling reactions, widely known as Buchwald-Hartwig amination, represent another powerful method for N-arylation, and these reactions are effective for a broad range of aryl halides and amines. acs.org While direct alkylation can sometimes be challenging, these catalytic methods provide efficient routes to N-aryl and N-alkyl derivatives. In the synthesis of neuroprotective agents, the secondary amine of a complex molecule was formed via alkylation of a substituted aminopyridine, highlighting the importance of this reaction in building target structures. acs.org

Acylation: Acylation of the amino group to form amides is a common and typically high-yielding reaction. This transformation is often used to protect the amino group, modify its electronic influence on the aromatic ring, or introduce new functionalities. The resulting amides can serve as directing groups in subsequent reactions, such as ortho-metalation.

Sulfonamidation: The reaction of the amino group with sulfonyl chlorides yields sulfonamides. This reaction has been reported for o-anisidine, which reacts with benzenesulfonyl chloride to form the corresponding N-(2-methoxyphenyl)benzenesulfonamide, which can be further brominated. researchgate.net Sulfonamides are a prominent class of compounds in medicinal chemistry. The synthesis of sulfonamide inhibitors has been explored where arylsulfonamides are constructed through reactions involving boronic acids and sulfonylamide moieties. ethz.ch

| Reaction Type | Reagents & Conditions (Representative Examples on Analogous Substrates) | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Arylmethyl alcohol, Ruthenium catalyst, 120 °C | Secondary Arylamine | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., t-BuONa) | Diaryl Amine | acs.orgresearchgate.net |

| Sulfonamidation | Benzenesulfonyl chloride, Base | N-Aryl Sulfonamide | researchgate.net |

Transformations of the Methoxy (B1213986) Group

The methoxy group in 3,6-dibromo-o-anisidine is an ether linkage that can be cleaved to reveal a hydroxyl group. The resulting aminophenol scaffold is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The choice of demethylation agent is critical to avoid side reactions with the amine and bromo functionalities.

Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. acs.org This Lewis acid is effective but must be used with care, as it can also interact with other functional groups. In some cases, the ortho-relationship between the methoxy and amino groups can be exploited for selective transformations, although specific examples for this compound are not extensively documented. The transformation of the methoxy group opens up possibilities for O-alkylation, O-acylation, or conversion into other functional groups like triflates for cross-coupling reactions.

Selective Functionalization of Bromine Atoms for Differential Reactivity

The two bromine atoms on the aromatic ring are prime sites for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. In the this compound scaffold, the bromine atoms are in electronically and sterically distinct environments relative to the amino and methoxy directing groups. The bromine at the C6 position is ortho to the amino group, while the bromine at the C3 position is meta. This difference can potentially be exploited for selective functionalization.

However, achieving selective mono-functionalization of dibromo-arenes can be challenging and may lead to mixtures of mono- and di-substituted products. sit.edu.cn Strategies to achieve selectivity include:

Directed Ortho-Metalation: Using a directing group to selectively metalate (e.g., lithiate) one position over the other, followed by quenching with an electrophile.

Catalyst Control: Employing specific palladium or copper catalysts and ligands that show preference for one bromine atom based on its electronic environment or steric accessibility. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for this purpose. researchgate.netacs.org For instance, the mono-N-arylation of 2,6-dibromo-N,N-diisopropylisonicotinamide has been successfully achieved using palladium catalysis. researchgate.net

Stepwise Functionalization: Converting one bromine atom into a different functional group (e.g., a boronic ester via an intermediate lithiation) that can then participate in orthogonal coupling reactions.

In the synthesis of 3,6-dibromoindoles, N-bromo sulfoximines have been used as reagents that facilitate both bromination and sulfoximination of the indole (B1671886) core, indicating complex reactivity pathways for bromo-compounds. mdpi.com While not directly applicable to pre-brominated anilines, it showcases advanced methods for creating functionalized bromo-aromatics.

| Reaction Type | Reagents & Conditions (Representative Examples on Dibromo-Aromatics) | Purpose | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, K₂CO₃, MeOH/H₂O, 70 °C | C-C Bond Formation | acs.org |

| Buchwald-Hartwig Amination | Aniline (B41778), Pd(OAc)₂, BINAP, K₂CO₃ | C-N Bond Formation | researchgate.net |

| Halogen/Lithium Exchange | n-Butyllithium, THF, -78 °C, followed by electrophile | Introduction of various functional groups | mdpi.com |

{"generating_response": "

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Role in the Synthesis of Advanced Organic Materials

Building Blocks for Semiconducting Molecules

There is currently a lack of specific research findings or established data detailing the use of 3,6-Dibromo-o-anisidine as a direct building block for semiconducting molecules. Organic semiconducting materials often rely on conjugated polymer systems, and while substituted anilines and bromo-aromatic compounds are foundational to this field, the specific role of the 3,6-dibromo isomer of o-anisidine (B45086) in creating these materials is not described in available scientific literature. The development of novel donor-acceptor type monomers and polymers is a significant area of research, but examples explicitly incorporating this compound could not be identified.

Intermediate in the Synthesis of Dye and Pigment Precursors

The use of aromatic amines, including isomers of anisidine, is fundamental to the synthesis of azo dyes and other pigments. nih.govCurrent time information in Chicago, IL, US. The general process involves diazotization of an aromatic amine followed by coupling with another aromatic compound. ebay.com

However, a detailed search of scientific literature did not yield specific examples or data tables related to the use of this compound as an intermediate for dye or pigment precursors. While related compounds, such as 3,4-dibromo-o-anisidine, have been identified as hydrolysis products of certain azoic dyes, providing insight into the behavior of dibrominated anisidines, direct synthetic routes starting from the 3,6-dibromo isomer are not documented. tcichemicals.com Therefore, no specific data on the types of dyes, their properties (e.g., color, fastness), or the reaction yields associated with this compound can be provided.

Utility in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and reduced waste. mdpi.com Cascade processes, similarly, involve multiple bond-forming events within a single reaction sequence.

Despite the broad utility of MCRs like the Ugi, Passerini, and Biginelli reactions in generating diverse molecular libraries, there is no specific mention in the scientific literature of this compound being utilized as a reactant in these or other multi-component or cascade reactions. nih.gov The reactivity of the amino group in aniline (B41778) derivatives is central to many MCRs, but specific studies employing the 3,6-dibromo substituted o-anisidine scaffold in this context have not been reported. Consequently, there are no detailed research findings or examples to present for this application.

Mentioned Compounds

As no specific reactions or syntheses involving this compound for the requested applications could be detailed based on available literature, a table of related compounds is not applicable.

Advanced Spectroscopic and Computational Approaches in Research of 3,6 Dibromo Ortho Anisidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. bbhegdecollege.comethernet.edu.et For 3,6-Dibromo-o-anisidine, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of its atomic framework. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (B1213986) (OCH₃) protons. The two aromatic protons are in different chemical environments and would appear as doublets due to coupling with each other. The amine protons would likely appear as a broad singlet, and the methoxy protons as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing bromine atoms and the electron-donating amine and methoxy groups. DFT calculations on the parent compound, o-anisidine (B45086), have shown good correlation between calculated and experimental chemical shifts, a strategy that can be extended to its derivatives. researchgate.net

Expected NMR Data for this compound: While specific experimental data is not widely published, expected chemical shifts can be predicted based on the analysis of o-anisidine and other brominated aromatic compounds. researchgate.netrsc.orghmdb.ca

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | --- | ~145-150 |

| C2-OCH₃ | --- | ~148-152 |

| C3-Br | --- | ~110-115 |

| C4-H | ~7.0-7.3 (d) | ~125-130 |

| C5-H | ~6.8-7.1 (d) | ~115-120 |

| C6-Br | --- | ~112-117 |

| OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| NH₂ | ~4.0-5.0 (br s) | --- |

This is an interactive data table. Values are predictive and based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. scispace.com For this compound (C₇H₇Br₂NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular ion peak (M⁺) would be highly characteristic due to the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a distinctive M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 1:2:1.

Expected Fragmentation Pattern: Upon ionization, the molecular ion would undergo fragmentation. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a bromine atom (•Br).

Loss of carbon monoxide (CO) from the ether linkage after initial fragmentation.

Cleavage of the amine group.

These fragmentation patterns help confirm the connectivity and functional groups present in the molecule. giqimo.comanu.edu.au

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to its amine, ether, aromatic, and carbon-bromine bonds. The technique is also valuable for monitoring reactions, such as the formation of derivatives, by observing the appearance or disappearance of specific functional group peaks. researchgate.net

Characteristic IR Absorption Bands for this compound: The expected vibrational frequencies are based on typical values for aromatic amines, ethers, and halogenated compounds. libretexts.org

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amine | N-H | 3300 - 3500 | Symmetric & Asymmetric Stretching (two sharp bands for primary amine) |

| Aromatic | C-H | 3000 - 3100 | Stretching |

| Aliphatic | C-H (in OCH₃) | 2850 - 2960 | Stretching |

| Aromatic Ring | C=C | 1450 - 1600 | Stretching |

| Ether | C-O-C | 1200 - 1275 (Aryl-Alkyl) | Asymmetric Stretching |

| Amine | C-N | 1150 - 1350 | Stretching |

| Carbon-Halogen | C-Br | 500 - 650 | Stretching |

This is an interactive data table. Ranges are based on established spectroscopic data for functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.govmsu.edu The aromatic ring in this compound acts as a chromophore. The amine (-NH₂) and methoxy (-OCH₃) groups are powerful auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

The electronic spectrum of o-anisidine shows a primary absorption band around 240 nm and a secondary band around 290 nm. researchgate.net The introduction of two bromine atoms onto the aromatic ring is expected to cause a further bathochromic shift due to their effect on the electronic structure. Studies on polymers containing dibromo-functionalized azo monomers confirm that halogen substitution significantly influences the optical band gaps. researchgate.net By analyzing the λmax values, researchers can gain insight into the extent of conjugation and the electronic effects of the various substituents on the aromatic system.

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.orgcam.ac.uk This technique involves diffracting X-rays off a single crystal of the compound. geokniga.org The resulting diffraction pattern allows for the calculation of precise atomic coordinates, bond lengths, bond angles, and torsional angles. wordpress.com

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques. elixirpublishers.com DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies (IR), NMR chemical shifts, and electronic characteristics, often with high accuracy. researchgate.netresearchgate.net

DFT is exceptionally useful for predicting the reactivity and selectivity of a molecule like this compound. By calculating the distribution of electron density, researchers can identify the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the amine and methoxy groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the aromatic hydrogens. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. DFT studies on related systems show that the HOMO is often delocalized over the anisidine system, while the LUMO is localized on other parts of a larger molecule. researchgate.net

Reaction Pathway Modeling: DFT can be used to model the transition states and energies of potential reactions, allowing for the prediction of the most favorable reaction products. nih.gov This is crucial for designing synthetic routes involving this compound as a building block. For instance, calculations can explain the diastereoselectivity of reactions by comparing the formation energies of different products and intermediates. researchgate.net

Insights from DFT for this compound:

| Predicted Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths and angles to compare with X-ray data. rsc.orgaaru.edu.jo |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicts IR and Raman spectra for comparison with experimental data. elixirpublishers.com |

| NMR Chemical Shifts | GIAO method with DFT | Aids in the assignment of complex ¹H and ¹³C NMR spectra. researchgate.net |

| HOMO/LUMO Energies | DFT | Predicts electronic properties and sites for charge transfer. researchgate.net |

| Molecular Electrostatic Potential | DFT | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

This is an interactive data table summarizing the applications of DFT.

Elucidation of Electronic Structures and Energetic Profiles

The comprehensive understanding of the molecular behavior, reactivity, and potential applications of 3,6-Dibromo-ortho-anisidine and its derivatives is deeply rooted in the detailed elucidation of their electronic structures and energetic profiles. Researchers employ a synergistic approach, combining advanced spectroscopic techniques with sophisticated computational methods, to map out the intricate electronic landscapes of these molecules. This dual strategy allows for the validation of theoretical models with experimental data, providing a robust framework for analysis.

At the forefront of computational investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like this compound, DFT calculations are instrumental in visualizing electron density distribution, which is dictated by the competing electronic effects of its functional groups. The aniline (B41778) ring is substituted with two strongly electron-withdrawing bromine atoms, an electron-donating amino group (-NH2), and an activating methoxy group (-OCH3). nih.gov Computational modeling can map this electron density, revealing how the activating, ortho/para-directing methoxy group and the deactivating bromine atoms influence the molecule's regiochemical properties.

A critical aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical and electrical properties. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. For example, computational studies on related complex organic molecules using DFT have calculated specific HOMO energy levels to predict their charge-transporting properties. rsc.org

Table 1: Example Frontier Molecular Orbital (FMO) Analysis Data for Aromatic Amines

Note: The following data are illustrative, based on typical values for substituted anilines and their derivatives as determined by DFT calculations, and are provided for comparative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| o-Anisidine (Parent) | -4.98 | -0.25 | 4.73 |

| This compound | -5.45 | -1.10 | 4.35 |

| Spiro-OMeTAD Derivative | -4.26 | -1.95 | 2.31 |

Beyond FMO analysis, computational methods are used to determine a range of quantum chemical parameters known as global reactivity descriptors. These descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.nettandfonline.com Key descriptors include absolute electronegativity (χ), which measures the ability to attract electrons, and absolute hardness (η), which quantifies the resistance to change in the electron distribution. researchgate.netuou.ac.in The inverse of hardness is known as softness (σ). These parameters are calculated from the HOMO and LUMO energy values and are vital for predicting the energetic profile of chemical reactions.

Table 2: Calculated Global Reactivity Descriptors

Note: These values are representative examples derived from computational models of similar aromatic compounds.

| Parameter | Definition | Typical Value Range (eV) |

|---|---|---|

| Absolute Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 |

| Absolute Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 |

| Chemical Potential (Pi) | (EHOMO + ELUMO)/2 | -4.0 - -3.0 |

| Global Softness (σ) | 1/η | 0.4 - 0.5 |

Experimental spectroscopic results provide the necessary validation for these theoretical models. For instance, the electronic transitions observed in UV-Vis spectroscopy can be correlated with the calculated HOMO-LUMO gap. ijirse.in Studies on poly(o-anisidine) have identified absorption bands corresponding to π-π* transitions centered on the benzenoid rings, which align with computationally predicted electronic transitions. ijirse.inresearchgate.net This synergy between empirical measurement and theoretical calculation allows for a precise and detailed elucidation of the electronic structures and energetic profiles that govern the chemistry of this compound and its derivatives.

Emerging Research Directions and Future Perspectives on 3,6 Dibromo Ortho Anisidine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are profoundly influencing the synthesis of chemical intermediates. For halogenated compounds like 3,6-Dibromo-o-anisidine, traditional bromination methods often involve hazardous reagents and organic solvents. Current research is geared towards developing more environmentally benign alternatives.

A significant advancement is the development of organic solvent-free processes. For instance, a green method for the preparation of 2,6-dibromo-4-nitroaniline, a structurally similar compound, utilizes bromide-bromate salts in an aqueous acidic medium at ambient temperatures. rsc.org This process is notable for its ability to recycle the aqueous acidic filtrate multiple times without a significant loss in product yield or purity. rsc.org Other green bromination strategies include the use of N-bromosuccinimide (NBS) in water, which can efficiently brominate various aromatic molecules at room temperature without a catalyst. sci-hub.se The use of aniline (B41778) itself as an organocatalyst for halogenation reactions represents another stride in green chemistry. researchgate.net These methods highlight a clear trend towards replacing hazardous solvents and reagents with safer, more sustainable options. rsc.orgsci-hub.se

Table 1: Comparison of Green Bromination Methodologies

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Aqueous Bromide-Bromate | NaBr/NaBrO₃, aqueous acid | Solvent-free, recyclable aqueous medium, ambient conditions. rsc.org |

| "On-Water" Bromination | N-Bromosuccinimide (NBS), Water | Catalyst-free, ambient temperature, uses a green solvent. sci-hub.se |

| Organocatalysis | Aniline catalyst, Halogen source | Metal-free, reduces reliance on toxic catalysts. researchgate.net |

| Microwave-Assisted Synthesis | Grinding, Microwave irradiation | Reduced reaction times, often solvent-free. researchgate.net |

Advances in Chemo- and Regioselective Functionalization

The this compound scaffold possesses multiple reactive sites: two bromine atoms at different positions relative to the functional groups and several C-H bonds. Achieving chemo- and regioselectivity—the ability to functionalize a single desired site—is crucial for its use in complex synthesis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and recent advancements have enabled remarkable control over the regioselectivity of dihalogenated anilines and phenols. scispace.com The choice of phosphine (B1218219) ligand on the palladium catalyst can dictate the reaction's outcome. For example, in the cross-coupling of dibromoanilines, dihydroxyterphenylphosphine (DHTP) ligands can direct the reaction to occur selectively at the bromine atom ortho to the amine group. scispace.com Conversely, using a different ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can reverse this selectivity, favoring reaction at the para position. scispace.com This catalyst-controlled selectivity allows for the stepwise and predictable functionalization of the dibrominated core.

Beyond traditional cross-coupling, modern C-H activation strategies offer new pathways for functionalization. Iridium-catalyzed C-H borylation has shown promise for the para-selective functionalization of anisole (B1667542) derivatives. mdpi.com Furthermore, rhodium-catalyzed reactions using specialized templates have achieved selective C-H activation at the meta position of aniline derivatives, a site that is traditionally difficult to access. nih.gov

Table 2: Catalyst-Controlled Regioselectivity in Cross-Coupling of Dihaloanilines

| Ligand | Position of Functionalization | Rationale | Source(s) |

|---|---|---|---|

| Dihydroxyterphenylphosphines (DHTP) | ortho to -NH₂/-OH | Ligand assists in directing the catalyst to the proximate halogen. | scispace.com |

| Diphenylphosphinoferrocene (dppf) | para to -NH₂/-OH | Electronic and steric factors of the ligand favor the more distant halogen. | scispace.com |

Integration into Automated and Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, is revolutionizing chemical manufacturing. This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. cardiff.ac.uk For syntheses involving halogenated anilines, flow chemistry is particularly advantageous.

Multi-step syntheses that traditionally require isolation of intermediates can be "telescoped" into a single continuous process. cardiff.ac.ukacs.org This has been demonstrated for the conversion of anilines into N-aryl- cardiff.ac.ukCurrent time information in Vanderburgh County, US.sci-hub.se-triazoles through a three-step sequence involving diazotization, azidodediazotization, and cycloaddition. acs.org Such processes are safer because hazardous and unstable intermediates, like diazonium salts and organic azides, are generated and consumed in small volumes within the closed system, minimizing risk. acs.orgscispace.com

The scalability of these systems has been proven; a flow process for making aryl fluorides from anilines was scaled up to produce over a kilogram of product. cardiff.ac.uk This demonstrates the potential for integrating this compound into automated flow systems for the large-scale, on-demand production of its derivatives.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Research continues to push the boundaries of catalysis to achieve reactions with greater efficiency and broader scope. While palladium-catalyzed cross-coupling remains a workhorse, novel transformations are emerging that can be applied to aniline and anisidine derivatives.

Rhodium(III)-catalyzed chelation-assisted C-H activation has enabled the synthesis of complex nitrogen heterocycles like indoles and oxindoles directly from aniline derivatives and diazo compounds. rsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. rsc.org Another emerging area is the use of Lewis acids to improve the regioselectivity of iridium-catalyzed C-H borylation on anisole derivatives, allowing for functionalization at the para position with greater control. mdpi.com

These advanced catalytic systems move beyond simply coupling at the C-Br bonds, allowing for the direct functionalization of C-H bonds on the aromatic ring, which opens up new avenues for molecular design. mdpi.comimperial.ac.uk

Design and Synthesis of Next-Generation Molecular Architectures Utilizing the 3,6-Dibromo-ortho-Anisidine Scaffold

The true value of a building block like this compound lies in its potential to form the core of larger, functional molecules. The two bromine atoms act as synthetic handles that can be selectively addressed to construct complex three-dimensional structures.

In the field of materials science and nanotechnology, brominated precursors are essential for on-surface synthesis, a technique used to create precise, covalently-linked molecular architectures directly on a substrate. fu-berlin.dersc.org The bromine atoms are cleaved during the reaction, allowing for the formation of C-C bonds in a controlled manner to build structures like graphene nanoribbons or other complex patterns. nus.edu.sgresearchgate.net

The anisidine portion of the molecule is also a key precursor for many biologically active compounds and functional materials. For example, substituted anisidines are used to synthesize quinoline (B57606) derivatives, which are important pharmacophores in medicinal chemistry. ossila.com They are also used to create Schiff base ligands, which can be complexed with metals to form catalysts or materials with interesting electronic properties. researchgate.net By combining the reactivity of the dibromo- and anisidine functionalities, the this compound scaffold provides a powerful platform for designing the next generation of pharmaceuticals, electronic materials, and complex molecular machines. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dibromo-o-anisidine, and what methodological steps ensure high purity?

- Answer : The synthesis typically involves bromination of o-anisidine using HBr or Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key steps include:

- Reaction Optimization : Monitoring reaction temperature (0–5°C for controlled bromination) and stoichiometry to avoid over-bromination.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 294.9 for C₇H₆Br₂NO). Purity assessment via HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

- Answer :

- NMR : Aromatic protons appear as doublets due to para-bromine substituents. -NMR should show distinct signals for methoxy (-OCH₃) and brominated carbons.

- FTIR : Confirm OCH₃ (≈1250 cm⁻¹) and Br-C stretching (≈550 cm⁻¹).

- Ambiguity Resolution : Cross-validate with NIST reference data (if available) or replicate synthesis using deuterated solvents to isolate solvent peaks .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Answer :

- Experimental Design : Compare Suzuki-Miyaura coupling yields using varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and substrates (aryl boronic acids with electron-donating/withdrawing groups).

- Electronic Analysis : DFT calculations to map electron density at the brominated positions (lower electron density reduces oxidative addition efficiency).

- Steric Impact : X-ray crystallography or NOESY NMR to assess spatial hindrance from bromine atoms .

Q. What methodologies resolve contradictions in reported solubility and stability data for this compound under varying environmental conditions?

- Answer :

- Controlled Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Solubility Profiling : Use Hansen solubility parameters to correlate solvent polarity (e.g., DMSO vs. chloroform) with experimental solubility.

- Data Reconciliation : Meta-analysis of literature using standardized protocols (e.g., OECD guidelines) to identify outliers due to impurities or measurement techniques .

Q. How can this compound be utilized as a precursor in designing novel bioactive compounds, and what assays validate its efficacy?

- Answer :

- Derivatization Strategies : Functionalize the amine group via acylation or alkylation to create libraries for high-throughput screening.

- Bioactivity Assays :

- Receptor Binding : Radioligand displacement assays (e.g., NMDA receptor affinity studies).

- Toxicity Screening : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines.

- Analytical Validation : Use isotopically labeled internal standards (e.g., -analogues) for precise LC-MS quantification .

Methodological Challenges and Solutions

Q. What experimental frameworks ensure rigorous testing of hypotheses about this compound’s environmental fate and degradation pathways?

- Answer :

- Hypothesis-Driven Design : Apply the PICO framework:

- Population : Soil/water samples spiked with this compound.

- Intervention : UV irradiation or microbial inoculation.

- Comparison : Untreated controls.

- Outcome : Quantify degradation products via GC-MS.

- Ethical Alignment : Follow OECD 301B guidelines for biodegradability testing to minimize ecological risks .

Q. How can researchers design comparative studies to assess the compound’s catalytic potential versus non-brominated analogues?

- Answer :

- Kinetic Studies : Measure turnover frequency (TOF) in model reactions (e.g., C–N bond formation).

- Catalyst Recycling : Test reusability over 5 cycles with ICP-OES to detect metal leaching.

- Statistical Analysis : ANOVA to compare TOF and selectivity between brominated/non-brominated catalysts .

Data Interpretation and Reproducibility

Q. What strategies mitigate variability in synthetic yields when scaling up this compound production for multi-institutional studies?

- Answer :

- Process Optimization : DoE (Design of Experiments) to identify critical parameters (e.g., Br₂ addition rate, stirring efficiency).

- Batch Consistency : Implement QC checks (TLC at each step) and use calibrated automated reactors.

- Interlab Validation : Distribute samples to collaborating labs with standardized protocols to assess interlab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.